molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione

Cat. No.: B2865212
CAS No.: 338975-28-3
M. Wt: 233.3
InChI Key: BYWHXJYYQPONHT-UHFFFAOYSA-N
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Description

The compound “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” is a chemical substance with the molecular formula C8H11NO3S2 . It is also known by the synonyms “this compound” and "2-[bis(ethylsulfanyl)methyl]-4,5-dihydro-1,3-oxazole-4,5-dione" .


Molecular Structure Analysis

The molecular weight of “this compound” is 233.31 . The ChemSpider ID for this compound is 3056020 .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 233.31 . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Mechanistic Studies

1. Synthesis of 1,2,4-Dithiazolidine-3,5-diones

  • The synthesis of 1,2,4-dithiazolidine-3,5-diones demonstrates the utility of related sulfur-containing heterocycles in serving as amino protecting groups for building blocks in peptide, glycopeptide, and PNA syntheses. This highlights the role of sulfur-containing compounds in facilitating complex organic syntheses (Barany et al., 2005).

2. Mechanistic Insights

  • Studies on the reaction mechanisms involving sulfur-containing compounds provide valuable insights into the synthesis of dithiazolidine derivatives. Understanding these mechanisms aids in the development of new synthetic methodologies (Chen et al., 1996).

Catalytic and Material Applications

1. Cyclopropanation Reactions

  • Bis(oxazoline)-copper complexes are used as catalysts in cyclopropanation reactions, illustrating the potential of oxazole derivatives in catalysis. Such complexes can be easily recovered and reused, offering a sustainable approach to catalysis (Burguete et al., 2000).

2. Electron Transport Layer for Polymer Solar Cells

  • A novel n-type conjugated polyelectrolyte based on a similar structural framework has been synthesized for applications as an electron transport layer in inverted polymer solar cells, demonstrating the material science applications of oxazole derivatives (Hu et al., 2015).

Safety and Hazards

The safety information for “methyl 2- { [bis (ethylsulfanyl)methylidene]amino}acetate”, a similar compound, indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for research on “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” are not available in the retrieved data, research on similar compounds, such as benzimidazoles, has focused on their potential biological properties and applications in medicinal chemistry .

Properties

IUPAC Name

2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHXJYYQPONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NC(=O)C(=O)O1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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